molecular formula C18H20N4O3 B4510217 N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea

N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea

Cat. No. B4510217
M. Wt: 340.4 g/mol
InChI Key: ZBRKEVWNHCENRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For compounds similar to the one , a synthesis approach might involve forming intermediate compounds through reactions such as condensation or cyclization, followed by functional group transformations. The specifics of synthesizing this compound are not readily available in the literature reviewed; however, synthesis methodologies for similar compounds include steps like N-alkylation, amidation, and heterocycle formation which are common in the synthesis of complex molecules involving pyridine and isoindole units.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. For molecules containing pyridine and urea functional groups, crystallography can reveal detailed geometry, including bond lengths, angles, and conformation. For instance, studies on related compounds have shown that crystal and molecular structure determination can be achieved through techniques like single crystal X-ray diffraction, highlighting the monoclinic system and P21/n space group as common features (Percino et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of a compound like "N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea" can involve interactions between its functional groups and various reagents. For compounds with similar structural features, reactions might include nucleophilic addition to the carbonyl group, substitution reactions at the pyridine nitrogen, and transformations of the urea moiety. The presence of multiple reactive sites allows for chemodivergent pathways, leading to a variety of potential products and derivatives.

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal form, are influenced by their molecular structure. For example, the crystallization behavior and stability of related compounds can provide insights into their physical characteristics. The stability, solubility in different solvents, and crystal form can be determined through experimental studies, such as those involving the synthesis and characterization of dimethoxy derivatives (Percino et al., 2006).

properties

IUPAC Name

1-[1-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-10(20-18(25)21-13-3-2-8-19-9-13)22-16(23)14-11-4-5-12(7-6-11)15(14)17(22)24/h2-5,8-12,14-15H,6-7H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRKEVWNHCENRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC(=O)NC1=CN=CC=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea
Reactant of Route 2
Reactant of Route 2
N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea
Reactant of Route 3
Reactant of Route 3
N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea
Reactant of Route 4
Reactant of Route 4
N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea
Reactant of Route 5
Reactant of Route 5
N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea
Reactant of Route 6
Reactant of Route 6
N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-3-pyridinylurea

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